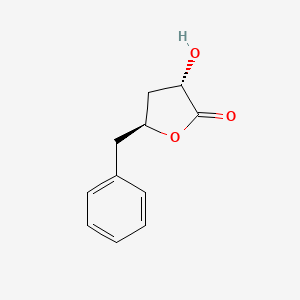
Trichomycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichomycin A is a macrolide.
Applications De Recherche Scientifique
Antibacterial Activity
Trichomycin A, identified in species like Tricholoma, exhibits significant antibacterial properties. This activity is notable against both Gram-positive and Gram-negative bacteria, positioning Trichomycin A as a potential candidate for antibiotic development. The novel triterpenoid skeleton of these compounds adds to their uniqueness in antibacterial application (Ovenden et al., 2005).
Potential in Cancer Prevention and Treatment
Trichomycin A has been studied for its potential in cancer prevention and treatment. Notably, it has been considered safe for clinical development as a cancer chemopreventive agent. This application is based on its efficacy in inhibiting the growth of various cancer cell lines, highlighting its potential as a versatile agent in oncology research (Jiao et al., 2007).
Apoptosis Induction in Glioma Cells
Research has shown that Trichomycin A can facilitate apoptosis in glioma cell lines. This effect is dose-dependent and involves the up-regulation of proteins like caspase-3. Such findings underscore the therapeutic potential of Trichomycin A in treating gliomas, a type of brain tumor (Yang, 2013).
Anti-Inflammatory Properties in Colon Carcinogenesis
Trichomycin A has been investigated for its anti-inflammatory properties, particularly in the context of colon carcinogenesis. Its presence in diet has been found to suppress inflammation-related colon cancer development in animal models, pointing to its role in colorectal cancer prevention (Oyama et al., 2009).
Inhibition of Glioma Cell Proliferation and Invasion
Studies have demonstrated that Trichomycin A inhibits proliferation and invasion of glioma cells. It achieves this through mechanisms such as down-regulation of matrix metalloproteinases and up-regulation of microRNA-7, which targets focal adhesion kinase, a key molecule in cancer progression (Chung et al., 2018).
Propriétés
Formule moléculaire |
C58H84N2O18 |
|---|---|
Poids moléculaire |
1097.3 g/mol |
Nom IUPAC |
(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C58H84N2O18/c1-35-17-14-12-10-8-6-4-5-7-9-11-13-15-20-46(76-57-54(71)52(60)53(70)37(3)75-57)32-49-51(56(72)73)48(68)34-58(74,78-49)33-45(66)28-41(62)19-16-18-40(61)27-43(64)29-44(65)31-50(69)77-55(35)36(2)21-26-42(63)30-47(67)38-22-24-39(59)25-23-38/h4-15,17,20,22-25,35-37,40-43,45-46,48-49,51-55,57,61-64,66,68,70-71,74H,16,18-19,21,26-34,59-60H2,1-3H3,(H,72,73)/b5-4+,8-6+,9-7+,12-10+,13-11+,17-14+,20-15+/t35?,36?,37-,40?,41?,42?,43?,45?,46?,48?,49?,51?,52+,53-,54+,55?,57+,58?/m1/s1 |
Clé InChI |
IDWJWYPAJJDASX-GHGKSYLMSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC\2CC3C(C(CC(O3)(CC(CC(CCCC(CC(CC(=O)CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)C(=O)O)O)N)O |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CCCC(CC(CC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
SMILES canonique |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CCCC(CC(CC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
Synonymes |
trichomycin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



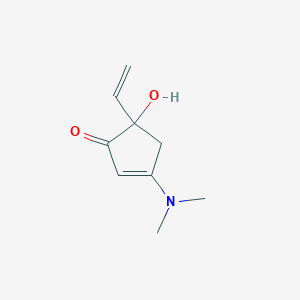
![N-[1-(5,6-dicyano-3-methyl-2-pyrazinyl)ethyl]-N-phenylacetamide](/img/structure/B1247492.png)
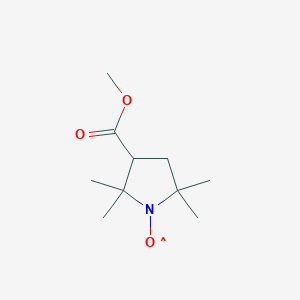
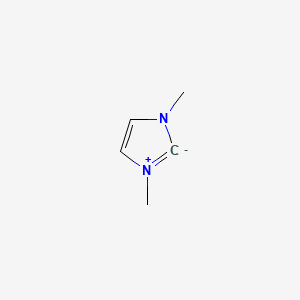
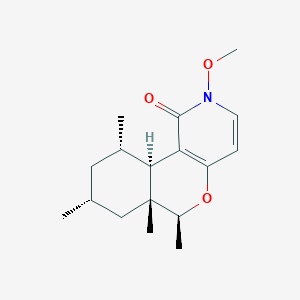

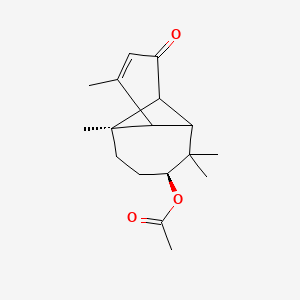
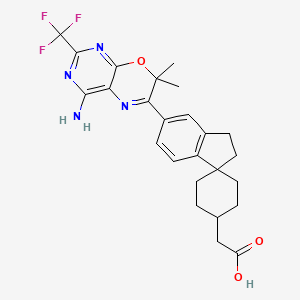
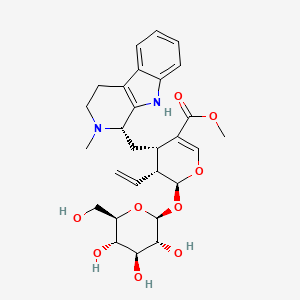
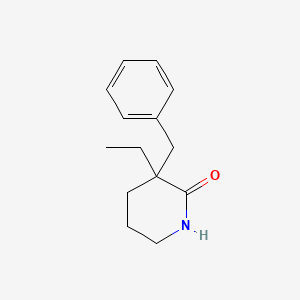
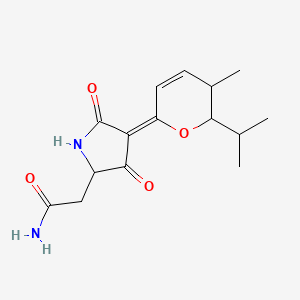

![N-[4-[5-(4-fluorophenyl)-3-methyl-2-methylsulfanylimidazol-4-yl]pyridin-2-yl]acetamide](/img/structure/B1247509.png)
